molecular formula C17H15ClN2O3 B2385534 4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline CAS No. 286371-44-6

4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline

Cat. No. B2385534
M. Wt: 330.77
InChI Key: MSAYDMJFSCQXQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline” is a compound that has been mentioned in patents related to the therapy of diseases such as tumors, diabetic retinopathy, chronic rheumatism, psoriasis, atherosclerosis, Kaposi’s sarcoma, and exudation type age-related maculopathy . It is also known to be a primary alcohol that has been shown to catalyze the reaction of potassium carbonate with an alkali metal hydroxide to produce potassium .


Molecular Structure Analysis

The molecular formula of “4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline” is C17H16N2O3 . Unfortunately, the specific structural details are not available in the search results.


Chemical Reactions Analysis

This compound has been shown to catalyze the reaction of potassium carbonate with an alkali metal hydroxide to produce potassium. It has also been shown to be a base catalyst for the reaction of cyclopropanecarboxylic acid with an alcohol ester to produce high yield .


Physical And Chemical Properties Analysis

The molecular weight of “4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline” is 296.33 . Unfortunately, the specific physical and chemical properties are not available in the search results.

properties

IUPAC Name

2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-21-16-8-11-14(9-17(16)22-2)20-6-5-15(11)23-10-3-4-13(19)12(18)7-10/h3-9H,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAYDMJFSCQXQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=C(C=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline

Synthesis routes and methods

Procedure details

Sodium hydride (60 wt %, 0.72 g) was added to dimethyl sulfoxide (10 ml). The mixture was stirred at 50° C. for 30 min and was then cooled to room temperature. 4-Amino-3-chlorophenol hydrochloride (1.61 g) was added to the cooled mixture, and the mixture was stirred at room temperature for 10 min. Next, 4-chloro-6,7-dimethoxyquinoline (1.00 g) was added thereto, and the mixture was stirred at 100° C. overnight. Water was added to the reaction solution, followed by extraction with chloroform. The chloroform layer was then washed with a saturated aqueous sodium hydrogencarbonate solution and was dried over anhydrous sodium sulfate. The solvent was removed by distillation under the reduced pressure, and methanol was added to the residue. The precipitated crystal was collected by suction filtration to give 0.89 g (yield 60%) of the title compound.
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.61 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
60%

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